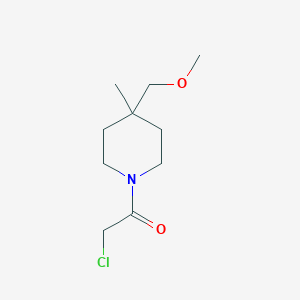
1-(3-Aminopropyl)-3-(trifluoromethyl)azetidin-3-ol
Vue d'ensemble
Description
1-(3-Aminopropyl)-3-(trifluoromethyl)azetidin-3-ol (1-APTMA) is an organic compound that has been used in various scientific research applications due to its unique properties. It is a heterocyclic compound with an azetidine ring structure and a trifluoromethyl group attached to the nitrogen atom. 1-APTMA is a versatile compound that can be used as a building block for the synthesis of various other compounds, as well as a substrate for various biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis of Trifluoromethyl-Containing Compounds
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and transformed into a variety of new building blocks. These include CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines, highlighting the compound's role in constructing fluorinated organic molecules, which are of great interest for their biological activities and pharmaceutical applications (Dao Thi et al., 2018).
Transformation into Aminopropanols
Trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones were successfully converted into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the compound's utility in synthesizing intermediates for further chemical transformations. This process involved a diastereoselective cyclocondensation followed by transformation using LiAlH4, highlighting the methodology's innovation in organic synthesis (Mollet et al., 2011).
Novel Synthesis Approaches
The reactivity of related beta-lactams with lithium aluminium hydride has been evaluated, leading to the synthesis of novel 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols. This approach demonstrates the compound's role in generating new molecular structures with potential biological activities (D’hooghe et al., 2008).
Industrial Process Optimization
An optimized process for the synthesis of 1-benzylazetidin-3-ol, an important intermediate for substituted azetidine, was developed. This work emphasizes the economical and efficient production of azetidine derivatives, illustrating the practical applications of such compounds in industrial settings (Reddy et al., 2011).
Enzymatic Generation of Amino Aldehydes
An innovative approach for synthesizing cyclic polyamines involves the enzymatic generation of an amino aldehyde from the corresponding amino alcohol, demonstrating the compound's potential in drug and gene delivery applications. This method extends the range of possible polyamine products, indicating the versatility of azetidine derivatives in bioconjugation and biomolecule modification (Cassimjee et al., 2012).
Propriétés
IUPAC Name |
1-(3-aminopropyl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)6(13)4-12(5-6)3-1-2-11/h13H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZQJXJGJPMWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















